Lornoxicam is synthesized from thienothiazine derivatives, specifically through the modification of 6-chloro-4-hydroxy-2-methyl-2-H-thieno[2,3-e] -1,2-thiazine carboxylic acid methyl ester. It is classified as a non-selective cyclooxygenase inhibitor, impacting both cyclooxygenase-1 and cyclooxygenase-2 pathways, which are essential in the synthesis of prostaglandins involved in inflammation and pain signaling.
The synthesis of lornoxicam involves several key steps:
Lornoxicam has a complex molecular structure characterized by its thienothiazine core. The molecular formula is , with a molecular weight of approximately 328.79 g/mol. The structure consists of:
The three-dimensional conformation allows for effective interaction with cyclooxygenase enzymes, facilitating its anti-inflammatory effects.
Lornoxicam undergoes various chemical reactions during its synthesis:
These reactions are optimized for yield and efficiency by employing safer reagents and reducing hazardous waste .
Lornoxicam exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes:
Studies have shown that lornoxicam's mechanism also involves modulation of other inflammatory mediators, enhancing its therapeutic profile against pain .
These properties are critical for formulation development in pharmaceutical applications .
Lornoxicam is primarily used in clinical settings for:
Additionally, research continues into novel formulations such as microsponge delivery systems that enhance lornoxicam's bioavailability and therapeutic efficacy .
Lornoxicam (chemical name: 6-chloro-4-hydroxy-2-methyl-1,1-dioxo-N-(pyridin-2-yl)-2H-1λ⁶-thieno[2,3-e][1,2]thiazine-3-carboxamide) is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the oxicam class. It exhibits potent analgesic, anti-inflammatory, and antipyretic properties through reversible inhibition of cyclooxygenase (COX) isoforms. Unlike carboxylic acid-containing NSAIDs, oxicams feature a unique enolic acid structure that enables distinct pharmacokinetic and pharmacodynamic profiles. Lornoxicam is clinically utilized for managing acute pain, osteoarthritis, and rheumatoid arthritis, with both oral and parenteral formulations available globally [2] [4].
The oxicam class emerged from Pfizer's systematic research (1960s-1970s) to develop non-carboxylic acid NSAIDs with extended plasma half-lives. This initiative addressed the metabolic vulnerability of carboxylate-containing NSAIDs to glucuronide/sulfate conjugation, which caused short therapeutic durations. The foundational scaffold—4-hydroxy-1,2-benzothiazine carboxamide 1,1-dioxide—was optimized through the Gabriel-Colman rearrangement of phthalimides, yielding the first oxicam, piroxicam (FDA-approved 1982) [1] [10].
Lornoxicam (originally coded Ro 13-9297) was patented in 1977 as a structural analog of piroxicam, distinguished by:
Lornoxicam falls under the enolic acid subclass of NSAIDs. Key differentiators from other oxicams include:
Table 1: Comparative Analysis of Select Oxicams
Compound | R1 Substituent | R2 Substituent | COX Selectivity | Plasma Half-Life (h) |
---|---|---|---|---|
Piroxicam | Phenyl | CH₃ | Non-selective | 30–50 |
Tenoxicam | Thienyl | CH₃ | Non-selective | 60–75 |
Meloxicam | 5-Methylthiazolyl | CH₃ | COX-2 preferential | 15–20 |
Lornoxicam | 6-Chlorothiophene | CH₃ | Non-selective | 3–4 |
Lornoxicam's potent inhibition of prostaglandin biosynthesis (IC₅₀ = 0.005–0.01 μM for COX-1/2) underpins its efficacy in inflammatory conditions, without diverting arachidonic acid toward leukotriene synthesis [2] [4].
Lornoxicam (C₁₃H₁₀ClN₃O₄S₂; MW 371.81 g/mol) features a multidomain structure:
The chloro group at C8 (thiophene ring) enhances membrane permeability and electron-withdrawing effects, increasing COX binding affinity [4] [5].
Like all oxicams, lornoxicam exhibits pH-dependent tautomerism:
Table 2: Physicochemical Parameters of Lornoxicam
Property | Value | Method/Condition |
---|---|---|
Molecular Formula | C₁₃H₁₀ClN₃O₄S₂ | — |
logP (Octanol-water) | 2.8 ± 0.1 | Shake-flask, pH 7.4 |
Melting Point | 225–230°C (dec.) | Capillary method |
Protein Binding | 99% (albumin) | Equilibrium dialysis |
Stability | Light-sensitive; degrades at >40°C | Accelerated stability testing |
Lornoxicam gained its first approval in Denmark (1997) for rheumatoid arthritis and postoperative pain. Japan followed in 2001 for bursitis and cervicobrachial syndrome. As of 2025, it holds approvals in 50+ countries—notably EU members, Japan, China, India, and South Korea—but remains unapproved by the US FDA [4] [8] [9].
The global lornoxicam market (injectable + oral) reached $1.2 billion in 2023, projected to hit $2.1 billion by 2032 (CAGR 6.1%). Drivers include:
Table 3: Global Regulatory and Market Status
Region | Approval Status | Key Brands | Market Leaders |
---|---|---|---|
European Union | Approved (1997) | Xefo, Xefocam | Takeda, Nycomed |
Japan | Approved (2001) | Lorcam (Taisho) | Taisho Pharmaceutical |
China | Approved (2003) | Teluo, Anxin | Suzhou Tianma Pharma Group |
India | Approved (2005) | Loxicam, Lorox | Zydus Takeda, Zhejiang Zhenyuan |
USA | Not approved | — | — |
Phase II trials explore migraine (US) and dental pain indications. Patent expirations (2010–2015) enabled 15+ generic entrants, though novel formulations (e.g., rapid-dissolving tablets, nanoparticle injectables) remain patent-protected until 2028–2030 [6] [8].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7